molecular formula C13H17NO4S B2456640 N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide CAS No. 2034564-52-6

N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide

Cat. No.: B2456640
CAS No.: 2034564-52-6
M. Wt: 283.34
InChI Key: ITGQCXQABWMBDF-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide is a compound that features a bifuran moiety linked to a sulfonamide group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bifuran moiety can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonamide group can produce corresponding amines .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bifuran moiety can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide is unique due to its combination of a bifuran moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in similar compounds .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10(2)9-19(15,16)14-8-11-5-6-13(18-11)12-4-3-7-17-12/h3-7,10,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGQCXQABWMBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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